2,2,2-Trichloro-N,N-dimethylacetamide
Overview
Description
2,2,2-Trichloro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6Cl3NO. It is primarily used in organic synthesis as a catalyst, solvent, and ligand for catalysts. This compound is known for its strong electrophilic chlorinating properties, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloro-N,N-dimethylacetamide can be synthesized through the reaction of dimethylamine with trichloroacetyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful handling of trichloroacetyl chloride and dimethylamine, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-N,N-dimethylacetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Chlorination: It acts as a chlorinating agent in various organic reactions.
Acylation: The compound can be used in acylation reactions to introduce the trichloroacetyl group into other molecules.
Cyclization: It can participate in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and other inert solvents.
Temperature: Reactions are typically conducted at controlled temperatures to prevent side reactions and decomposition.
Major Products Formed:
Substituted Amides: Formed through nucleophilic substitution.
Chlorinated Compounds: Resulting from chlorination reactions.
Acylated Products: From acylation reactions.
Scientific Research Applications
2,2,2-Trichloro-N,N-dimethylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N,N-dimethylacetamide involves its strong electrophilic properties. The compound can readily react with nucleophiles, leading to the formation of new chemical bonds. Its chlorinating ability allows it to introduce chlorine atoms into organic molecules, thereby modifying their chemical structure and properties .
Comparison with Similar Compounds
2-Chloro-N,N-dimethylacetamide: Similar in structure but with only one chlorine atom.
2,2,2-Trichloroacetamide: Lacks the dimethylamino group.
N,N-Dimethylacetamide: Does not contain any chlorine atoms.
Uniqueness: 2,2,2-Trichloro-N,N-dimethylacetamide is unique due to its combination of three chlorine atoms and a dimethylamino group, which imparts strong electrophilic and nucleophilic properties. This makes it a versatile reagent in various chemical reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,2,2-trichloro-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBMKQSRUSKSOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223214 | |
Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7291-33-0 | |
Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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